molecular formula C7H9NO5S2 B8640032 2-Sulfamoylphenyl methanesulfonate CAS No. 81479-82-5

2-Sulfamoylphenyl methanesulfonate

Cat. No. B8640032
M. Wt: 251.3 g/mol
InChI Key: KHUJRIMXIWYGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05434124

Procedure details

Ammonia was passed at -30° C. into a solution of 130.3 g of 2-chlorosulfonylphenyl methanesulfonate in 1 l of tetrahydrofuran, and the conversion was checked by thin-layer chromatography. After the reaction was complete, the tetrahydrofuran was distilled off under reduced pressure from a water pump and the residue was triturated with water and diethyl ether. This gave 110.2 g (91%) of the title compound of melting point 131°-132° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chlorosulfonylphenyl methanesulfonate
Quantity
130.3 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13](Cl)(=[O:15])=[O:14])(=[O:5])=[O:4]>O1CCCC1>[CH3:2][S:3]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[S:13]([NH2:1])(=[O:15])=[O:14])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
2-chlorosulfonylphenyl methanesulfonate
Quantity
130.3 g
Type
reactant
Smiles
CS(=O)(=O)OC1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the tetrahydrofuran was distilled off under reduced pressure from a water pump
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water and diethyl ether

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OC1=C(C=CC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.